molecular formula C9H8FNO5 B1427911 Methyl 2-(3-fluoro-4-nitrophenoxy)acetate CAS No. 145348-99-8

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate

Cat. No. B1427911
M. Wt: 229.16 g/mol
InChI Key: JUJHJOYZQVZRSW-UHFFFAOYSA-N
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Description

“Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” is a chemical compound with the molecular formula C9H8FNO5 . It has a molecular weight of 229.16 . The IUPAC name for this compound is methyl (3-fluoro-4-nitrophenyl)acetate . It is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” is 1S/C9H8FNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” are not available from the search results. For detailed information on chemical reactions, it is recommended to refer to relevant scientific literature .


Physical And Chemical Properties Analysis

“Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” is a solid at room temperature . It has a molecular weight of 229.16 . For more detailed physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Synthesis and Characterization

Preparation of Related Compounds : Studies have demonstrated the synthesis of compounds through reactions involving structurally related esters. For example, the preparation of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one through hydrogenization of a similar nitrophenoxy acetate compound, showcasing the importance of specific conditions such as temperature, catalyst, and solvents for optimizing yield and purity (Huang Ming-zhi, 2006).

Improvement on Synthesis Methods : Another research effort focused on the synthesis of 2-(2-nitrophenoxy)Acetic Acid, using starting materials like 2-nitrophenol and improving the yield through the study of reaction conditions. This illustrates the continuous effort to refine synthetic routes for chemical compounds (H. Dian, 2012).

Applications in Materials Science and Chemistry

Nonlinear Optical Properties : A study on the synthesis and characterization of hydrazones related structurally to Methyl 2-(3-fluoro-4-nitrophenoxy)acetate revealed their potential in optical applications. The compounds exhibited significant nonlinear optical properties, suggesting their suitability for use in optical devices like limiters and switches (K. Naseema et al., 2010).

Environmental Science and Bioremediation

Biodegradation of Nitrophenol Compounds : Research on the biodegradation of 3-Methyl-4-nitrophenol, a compound structurally related to Methyl 2-(3-fluoro-4-nitrophenoxy)acetate, by Ralstonia sp. SJ98, underscores the environmental significance of understanding how such compounds are broken down. This study emphasizes the potential of specific microorganisms in the bioremediation of nitroaromatic pollutants (B. Bhushan et al., 2000).

Sensing and Detection

Electrochemical Sensing of Toxic Organic Pollutants : The development of gold-copper alloy nanoparticles modified electrodes for the electrochemical sensing of nitroaromatic toxins, including compounds related to Methyl 2-(3-fluoro-4-nitrophenoxy)acetate, highlights the potential application of such materials in detecting environmental pollutants (Afzal Shah et al., 2017).

Safety And Hazards

“Methyl 2-(3-fluoro-4-nitrophenoxy)acetate” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 2-(3-fluoro-4-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJHJOYZQVZRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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